ルブロプンクタミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rubropunctamine is a red pigment produced by the fungus Monascus . It exerts antibiotic action against bacteria and also against some yeast and filamentous fungi strains . Rubropunctamine has potential embryotoxicity and teratogenicity .

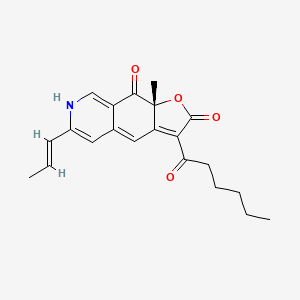

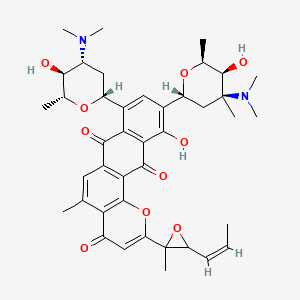

Molecular Structure Analysis

Rubropunctamine has a molecular weight of 353.41 and its formula is C21H23NO4 . Its structure is classified under Alkaloids and Isoquinoline Alkaloids . Further details about its molecular structure might require advanced analytical techniques such as NMR or X-ray crystallography.

Chemical Reactions Analysis

Rubropunctamine has been found to inhibit Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with an IC50 of 433 mol ratio/32 pmol TPA . It also exhibits moderate scavenging activity against NO generation .

科学的研究の応用

モナスカス色素の生産

ルブロプンクタミンは、モナスカス種によって生成される赤色の色素です . これは、オレンジ色の色素であるルブロプンクタチンとモナスコロブリンから、非触媒的なアフィニティアンモニア反応によって誘導されます . ルブロプンクタミンの生産は、酢酸ナトリウムの添加によって大幅に影響を受ける可能性があります .

形態学的変換

ルブロプンクタミンの生産は、モナスカス種における形態学的変換につながる可能性があります。 たとえば、コロニーは、大きくふわふわとしたオレンジ色のものから、小さくコンパクトな赤みがかったもの、または散在する菌糸のない、密に詰まったオレンジ色のものへと変換される可能性があります .

バイオマスの増加

ルブロプンクタミンの生産は、モナスカス種のバイオマスを増やすこともできます。 たとえば、酢酸アンモニウムを0.1%添加すると、M. ruber M7 のバイオマスが増加しました。

色素生産の強化

ルブロプンクタミン生産は、酢酸種の添加によって強化することができます。 たとえば、すべての酢酸種は色素生産を強化することができ、酢酸アンモニウムは最も大きな影響を与えます .

窒素代謝における役割

ルブロプンクタミンは、窒素代謝において役割を果たします。 無機窒素源(特にNH4ClとNH4NO3)は、モナスカス色素(MPs)の生合成を促進し、シトリニン生成を阻害しました .

薬物送達アプリケーション

ルブロプンクタミンの薬物送達への応用が検討されており、特にがん補助化学療法において検討されています。 その水に対する不溶性と光安定性は、ルブロプンクタチンをロードしたリポソーム(R-リポソーム)抗がん薬担体を開発することによって解決されました.

作用機序

Target of Action

Rubropunctamine, a red pigment produced by the Monascus species, primarily targets bacteria, yeast, and filamentous fungi strains . It exerts an antibiotic action against these microorganisms, making it a potent antimicrobial agent .

Mode of Action

Rubropunctamine interacts with its targets by inhibiting their growth and proliferation . It disrupts the normal functioning of these microorganisms, leading to their eventual death or growth inhibition .

Biochemical Pathways

It is known that the compound is involved in the regulation of fungal development and secondary metabolism . One of the key players in this process is a Monascus ypt7 homologous gene (mrypt7) from Monascus ruber M7 . This gene is believed to coordinate with numerous genes involved in the vegetative growth, conidiogenesis, secondary metabolism biosynthesis, and transportation of M. ruber M7 .

Pharmacokinetics

It is suggested that most rubropunctamine compounds have high intestinal absorption and bioavailability . Some Rubropunctamine compounds might cause pharmacokinetics-related drug–drug interactions .

Result of Action

The primary result of Rubropunctamine’s action is the inhibition of the growth and proliferation of bacteria, yeast, and filamentous fungi strains . This leads to a decrease in the population of these microorganisms, thereby exerting its antibiotic effect .

Action Environment

The action of Rubropunctamine can be influenced by various environmental factors. For instance, the addition of acetates, especially ammonium acetate, can significantly enhance the production of Rubropunctamine . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its environment .

生化学分析

Biochemical Properties

Rubropunctamine interacts with various biomolecules in biochemical reactions. It inhibits Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with an IC50 of 433 mol ratio/32 pmol TPA . It also exhibits moderate scavenging activity against NO generation by (±)-(E)-methyl-2[(E)-hydroxy-imino]-5-nitro-6-methoxy-3-hexemide (NOR 1) in normal human hepato cells .

Cellular Effects

Rubropunctamine has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell apoptosis and inhibit growth in BGC-823 cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Rubropunctamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that Rubropunctamine can significantly influence the production of Monascus pigments, especially when the transportation of Rubropunctamine was improved multi-fold .

Temporal Effects in Laboratory Settings

The effects of Rubropunctamine change over time in laboratory settings. For instance, the extracellular contents of Rubropunctamine were raised by 1865 and 4100-fold at the 4th day when M7 grew on PDA with 0.5% ammonium acetate . This indicates that Rubropunctamine has a significant long-term effect on cellular function observed in in vitro studies .

Metabolic Pathways

Rubropunctamine is involved in various metabolic pathways. Genes involved in aromatic amino acid metabolism pathway and branched chain amino acid metabolism were found to be up-regulated in the presence of Rubropunctamine . This suggests that Rubropunctamine interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Rubropunctamine is transported and distributed within cells and tissues. Sodium acetate can significantly influence the production of Rubropunctamine, especially when the transportation of Rubropunctamine was improved multi-fold . This suggests that Rubropunctamine interacts with certain transporters or binding proteins, affecting its localization or accumulation .

特性

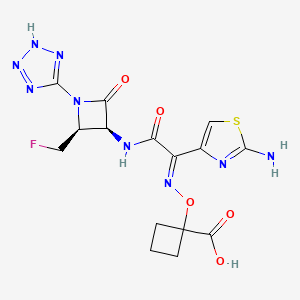

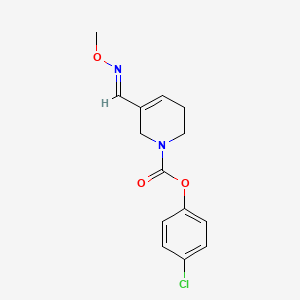

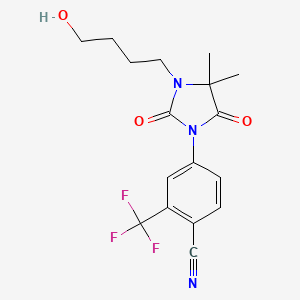

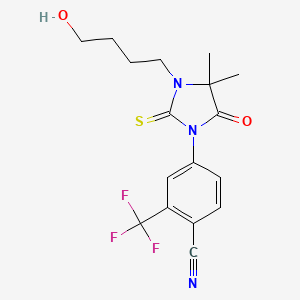

| { "Design of the Synthesis Pathway": "Rubropunctamine can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,4-dihydroxybenzylamine", "4-fluorobenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxybenzylamine in ethanol in the presence of hydrochloric acid to form 2,4-bis(2-hydroxybenzyl)phenol.", "Step 2: Reduction of 2,4-bis(2-hydroxybenzyl)phenol with sodium borohydride in methanol to form rubropunctamine intermediate A.", "Step 3: Condensation of 4-fluorobenzaldehyde and ethyl acetoacetate in acetic anhydride in the presence of sodium acetate to form 4-fluoro-3-(ethoxycarbonyl)cinnamic acid.", "Step 4: Esterification of 4-fluoro-3-(ethoxycarbonyl)cinnamic acid with rubropunctamine intermediate A in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine in diethyl ether to form rubropunctamine.", "Step 5: Purification of rubropunctamine by recrystallization from methanol and water." ] } | |

| 514-66-9 | |

分子式 |

C21H23NO4 |

分子量 |

353.4 g/mol |

IUPAC名 |

(3Z,9aR)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione |

InChI |

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1 |

InChIキー |

WTEXYKPGDKLLCW-KCSPPWDSSA-N |

異性体SMILES |

CCCCC/C(=C/1\C2=CC3=CC(=NC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C)/O |

SMILES |

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |

正規SMILES |

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Rubropunctatin; Rubropunctamine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)

![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)

![2-[[4-[(2,4-Diamino-5-ethylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B1680197.png)